molecular formula C15H12N4O3S B10872197 6-(2,6-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10872197
M. Wt: 328.3 g/mol
InChI Key: OLUIRVYQWANIRQ-UHFFFAOYSA-N
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Description

2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazolothiadiazole moiety is known to interact with various biological pathways, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Compared to other triazolothiadiazole derivatives, 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the triazolothiadiazole core but differ in their substituents, leading to variations in their reactivity and biological activity.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O3S/c1-20-9-5-3-6-10(21-2)12(9)14-18-19-13(11-7-4-8-22-11)16-17-15(19)23-14/h3-8H,1-2H3

InChI Key

OLUIRVYQWANIRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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